

# Fuzapladib Sodium in Canine Pancreatitis: A Review of Clinical Trial Data and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Application Notes and Protocols**

**Fuzapladib sodium**, marketed as PANOQUELL®-CA1, is a novel therapeutic agent that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3] This document provides a detailed overview of the clinical trial data, experimental protocols, and mechanism of action of **fuzapladib sodium** to support further research and drug development in the field of veterinary medicine.

### **Mechanism of Action**

**Fuzapladib sodium** is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[1] [3][4] In acute pancreatitis, the inflammatory cascade is amplified by the extravasation of neutrophils from the bloodstream into the pancreatic tissue.[5] This process is mediated by the interaction of LFA-1 on the surface of neutrophils with intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium.[4][5] By inhibiting the activation of LFA-1, **fuzapladib sodium** blocks this interaction, thereby reducing neutrophil migration into the pancreas and mitigating the associated inflammation and tissue damage.[1][5]

## **Signaling Pathway of Fuzapladib Sodium**





Click to download full resolution via product page

Caption: Mechanism of action of **Fuzapladib sodium** in canine pancreatitis.

# **Clinical Trials and Efficacy**

A pivotal, randomized, masked, placebo-controlled multicenter field study was conducted to evaluate the effectiveness of **fuzapladib sodium** in client-owned dogs with presumptive acute pancreatitis.[4][6]

Quantitative Data Summary

| Parameter                       | Fuzapladib Sodium Group (n=16) | Placebo Group<br>(n=19) | P-value |
|---------------------------------|--------------------------------|-------------------------|---------|
| Mean Change in  Modified Canine |                                |                         |         |
| Activity Index (MCAI)           | -7.75                          | -5.68                   | 0.02    |
| Score (Day 0 to Day             |                                |                         |         |
| 3)                              |                                |                         |         |

Table 1: Efficacy of **Fuzapladib Sodium** based on the primary endpoint in a key clinical trial.[4] [6]



The study demonstrated that dogs treated with **fuzapladib sodium** showed a statistically significant improvement in clinical signs, as measured by the Modified Canine Activity Index (MCAI), compared to dogs that received a placebo.[4][6] The MCAI is a composite scoring system that assesses seven key clinical signs of pancreatitis.[2][7] No significant differences were observed in secondary endpoints, which included the Canine Acute Pancreatitis Clinical Severity Index (CAPCSI), serum canine pancreatic lipase immunoreactivity (cPLI), cytokines, and C-reactive protein (CRP).[3][8]

# **Experimental Protocols**Pivotal Clinical Trial Design

A summary of the protocol for the key multicenter field study is provided below.

Objective: To evaluate the safety and clinical response of dogs with acute pancreatitis after three days of intravenous administration of **fuzapladib sodium**.[6]

Study Design: Randomized, masked, placebo-controlled multicenter study.[4][6]

Animals: Sixty-one client-owned dogs with presumptive acute pancreatitis were included for safety assessment, with 35 of those cases being evaluable for the clinical efficacy evaluation. [3][6]

#### **Inclusion Criteria:**

- Dogs aged ≥ 6 months.[1]
- Presence of at least two clinical signs consistent with acute pancreatitis (e.g., vomiting, anorexia, abdominal pain, lethargy, diarrhea, or dehydration).
- Serum canine pancreatic lipase immunoreactivity (cPLI) concentration of ≥400 μg/L on Day 0.[1][9]

#### **Exclusion Criteria:**

- Presence of gastrointestinal obstruction or foreign body.[9]
- Abdominal mass.[9]



- Severe concurrent life-threatening illnesses such as severe cardiopulmonary disease, liver failure, end-stage renal disease, metabolic disease, autoimmune disorders, severe anemia, systemic infection, and neoplasia.[9]
- Treatment with steroids.[10]
- Pregnant, lactating, or breeding dogs.[4][10]

#### Treatment Protocol:

- Fuzapladib Sodium Group: Received 0.4 mg/kg of fuzapladib sodium intravenously once daily for three consecutive days.[1][4]
- Placebo Group: Received an equivalent volume of a vehicle control (lyophilized excipients in sterile water) intravenously once daily for three consecutive days.[8]
- All dogs in the study also received standard of care for acute pancreatitis, which could include fluid therapy, antiemetics, pain management, and nutritional support.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the pivotal clinical trial for **Fuzapladib sodium**.

# **Clinical Assessment and Monitoring**



## **Modified Canine Activity Index (MCAI)**

The primary efficacy variable in the pivotal trial was the change in the MCAI score from Day 0 to Day 3.[1][9] The MCAI is a clinical severity scoring system that evaluates seven parameters, with each parameter graded on a scale from 0 (normal) to 3 (severe).[6]

Components of the Modified Canine Activity Index (MCAI):

- Activity/Lethargy
- Appetite
- Vomiting
- Cranial Abdominal Pain
- Dehydration
- Stool Consistency
- Presence of Blood in Stool

## **Secondary Monitoring Parameters**

While not showing statistically significant differences in the main trial, the following parameters were also monitored:

- Canine Acute Pancreatitis Clinical Severity Index (CAPCSI): A scoring system that utilizes four variables: cardiac, respiratory, intestinal integrity, and vascular forces.[11]
- Canine Pancreatic Lipase Immunoreactivity (cPLI): A blood test to measure the concentration of this pancreas-specific enzyme.[10]
- C-Reactive Protein (CRP): A marker of systemic inflammation.[11]

## **Formulation and Administration**

PANOQUELL®-CA1 is supplied as a lyophilized powder that is reconstituted to a 4 mg/mL solution.[4] It is administered as an intravenous injection at a dose of 0.4 mg/kg once daily for



three consecutive days.[2][4]

### **Adverse Reactions**

The most common adverse reactions reported in the field study included anorexia, digestive tract disorders, respiratory tract disorders, hepatopathy, and jaundice.[4][7] It is important to note that some of these adverse effects were also observed in the control group, making it difficult to definitively attribute them to the medication versus the underlying disease.[7]

## Conclusion

**Fuzapladib sodium** represents a targeted therapeutic approach for the management of acute pancreatitis in dogs by inhibiting neutrophil-mediated inflammation. Clinical trial data supports its effectiveness in improving clinical signs. The detailed protocols and data presented here provide a valuable resource for researchers and professionals in the ongoing development of treatments for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. PANOQUELL®-CA1 (fuzapladib sodium for injection) is now available in the U.S. / News Releases & Articles About Ceva / News & Media / Ceva USA [ceva.us]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Institutional Retrospective Analysis of Prognostic Scoring Systems for Dogs With Acute Pancreatitis (504 Dogs) - PMC [pmc.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. Pancreatitis in Dogs Pancreas-Specific Lipase | VCA Animal Hospitals [vcahospitals.com]
- 11. Serum concentrations of canine pancreatic lipase immunoreactivity and C-reactive protein for monitoring disease progression in dogs with acute pancreatitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fuzapladib Sodium in Canine Pancreatitis: A Review of Clinical Trial Data and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605571#fuzapladib-sodium-use-in-canine-pancreatitis-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com